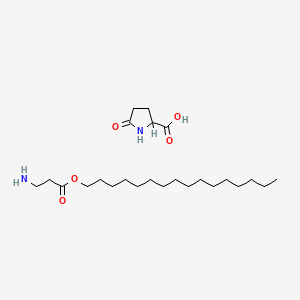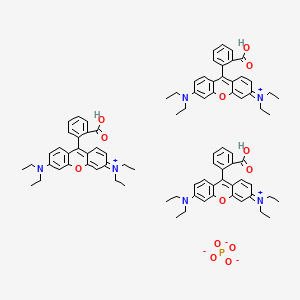
Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate: is a complex organic compound known for its unique structural and photophysical properties This compound is part of the xanthylium family, which is characterized by its vibrant coloration and fluorescence
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate typically involves multiple steps, starting with the preparation of the xanthylium core The core is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under acidic conditions
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale batch reactions with precise temperature and pH control. Purification is typically achieved through recrystallization and chromatography techniques to remove impurities and by-products.
化学反应分析
Types of Reactions
Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the xanthylium core to its leuco form.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted xanthylium derivatives, quinones, and leuco forms, each with distinct photophysical properties.
科学研究应用
Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and pH changes.
Biology: Employed in cell imaging to visualize cellular structures and processes.
Medicine: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of fluorescent dyes and pigments for various applications.
作用机制
The compound exerts its effects primarily through its photophysical properties. Upon excitation by light, it undergoes intersystem crossing to generate singlet oxygen, a reactive oxygen species that can induce cell damage. This mechanism is particularly useful in photodynamic therapy, where the compound targets cancer cells and generates singlet oxygen to kill them. The molecular targets include cellular membranes and DNA, leading to apoptosis or necrosis of the targeted cells.
相似化合物的比较
Similar Compounds
Rhodamine B: Another xanthylium derivative with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye with a different core structure but similar applications.
Eosin Y: A xanthene dye with applications in histology and cell imaging.
Uniqueness
Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate stands out due to its unique combination of carboxyphenyl and diethylamino groups, which enhance its photophysical properties and make it more versatile in various applications. Its ability to generate singlet oxygen efficiently makes it particularly valuable in medical applications such as photodynamic therapy.
属性
CAS 编号 |
97280-69-8 |
|---|---|
分子式 |
C84H93N6O13P |
分子量 |
1425.6 g/mol |
IUPAC 名称 |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;phosphate |
InChI |
InChI=1S/3C28H30N2O3.H3O4P/c3*1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;1-5(2,3)4/h3*9-18H,5-8H2,1-4H3;(H3,1,2,3,4) |
InChI 键 |
UZRKOJLQCTWNFY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[O-]P(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



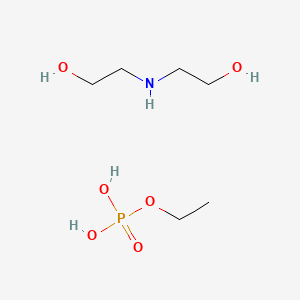
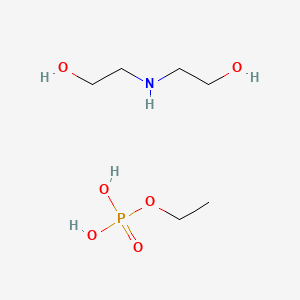
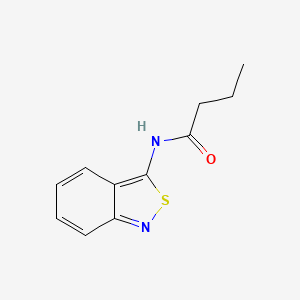
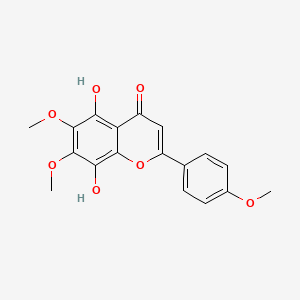
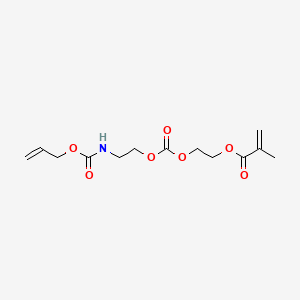
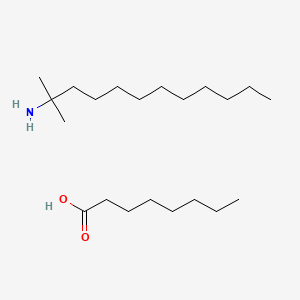

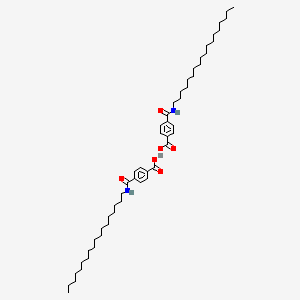
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)


